Ethyl 2,4-dichloro-5-fluorobenzoate
Overview
Description
Ethyl 2,4-dichloro-5-fluorobenzoate is a chemical compound . It has a molecular formula of C9H7Cl2FO2 and a molecular weight of 237.05 g/mol.
Synthesis Analysis
The synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate involves several steps . The initial raw materials, 2,4-dichlor fluorbenzene and CCl4, react under the actions of solid acid catalyst S2O82-/Sm2O3-ZrO2-Al2O3 and AlCl3 to generate 2,4-dichloro-5-fluoro- (trichloromethyl) benzene . This is then catalyzed and hydrolyzed by FeCl3 . The reaction conditions include heating and specific temperatures .Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dichloro-5-fluorobenzoate consists of nine carbon atoms, seven hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms.Chemical Reactions Analysis
Ethyl 2,4-dichloro-5-fluorobenzoate can undergo various chemical reactions. For instance, it can be used in the synthesis of 4,4′- (1,4-piperazinediyl) bis benzoic acid ethyl ester .Scientific Research Applications
Synthesis and Chemical Processes
- Ethyl 2,4-dichloro-5-fluorobenzoate is used in the synthesis of various compounds, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, through efficient C–C bond formation methods in continuous flow processes. This synthesis demonstrates rapid and efficient activation of carboxylic acid, leading to high product yield and operation safety (Guo, Yu, & Su, 2020).
Antibacterial and Antimicrobial Applications
- Synthesized compounds involving 2,4-dichloro-5-fluorophenyl groups, such as those in thiadiazolotriazinones, exhibit promising antibacterial activities. This application is significant in the development of new biologically active molecules (Holla, Bhat, & Shetty, 2003).
- In a similar vein, hydrazones derived from 4-fluorobenzoic acid hydrazide, containing 2,4-dichloro-5-fluorophenyl groups, have shown notable inhibitory activity against strains of Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).
Synthesis of Antitumor Agents
- The compound has been utilized in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which show significant in vitro antitumor activity against cancer cell lines, demonstrating its potential in cancer research (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
Synthesis of Insecticidal Compounds
- Novel insecticidal activities have been observed in synthesized 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl groups. These compounds demonstrate potential in agricultural applications for pest control (Shi, Qian, Song, Zhang, & Li, 2000).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,4-dichloro-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPCKNJINJXSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545451 | |
Record name | Ethyl 2,4-dichloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dichloro-5-fluorobenzoate | |
CAS RN |
103318-75-8 | |
Record name | Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103318-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2,4-dichloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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